molecular formula C13H13ClN4O2 B6058495 2-hydroxy-3-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

2-hydroxy-3-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

Cat. No. B6058495
M. Wt: 292.72 g/mol
InChI Key: NHEZCOHEPWSEMW-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-3-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as Cmpd 7, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. It is a hydrazone derivative that has been studied for its biological and chemical properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 7 is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been found to induce apoptosis in cancer cells.
Biochemical and physiological effects:
This compound 7 has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, it has been found to reduce the accumulation of amyloid-beta peptides in the brain, which is a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-hydroxy-3-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 7 in lab experiments is its ability to exhibit multiple biological activities. This makes it a potential candidate for use in various fields of research. However, one limitation of using this compound 7 is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 2-hydroxy-3-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 7. One direction is to further study its anti-inflammatory and anti-cancer properties and its potential use as a therapeutic agent. Another direction is to study its potential use in the treatment of Alzheimer's disease. In addition, future research could focus on improving the solubility of this compound 7 to make it more suitable for use in lab experiments.

Synthesis Methods

The synthesis of 2-hydroxy-3-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 7 involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 6-chloro-2-methyl-4-pyrimidinylhydrazine in the presence of ethanol. The reaction is carried out at a temperature of 60-70°C for 6-8 hours under reflux conditions. The resulting product is then purified using column chromatography to obtain pure this compound 7.

Scientific Research Applications

2-hydroxy-3-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 7 has been studied for its potential use in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been studied for its potential use as a diagnostic and therapeutic agent in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2/c1-8-16-11(14)6-12(17-8)18-15-7-9-4-3-5-10(20-2)13(9)19/h3-7,19H,1-2H3,(H,16,17,18)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEZCOHEPWSEMW-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NN=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)Cl)N/N=C/C2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.